molecular formula C27H30O5S B033927 Thymol blue CAS No. 76-61-9

Thymol blue

Cat. No.: B033927
CAS No.: 76-61-9
M. Wt: 466.6 g/mol
InChI Key: PRZSXZWFJHEZBJ-UHFFFAOYSA-N
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Description

Thymol blue, also known as thymolsulfonephthalein, is a brownish-green or reddish-brown crystalline powder used primarily as a pH indicator. It is insoluble in water but soluble in alcohol and dilute alkali solutions. This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6, making it a valuable component in universal indicators .

Biochemical Analysis

Biochemical Properties

Thymol blue plays a significant role in biochemical reactions, particularly as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules by changing its color in response to the pH of the environment. This interaction is crucial for monitoring and analyzing biochemical processes that involve pH changes. For example, this compound can be used to study enzyme kinetics, where the enzyme activity leads to changes in pH, which can be detected by the color change of this compound .

Cellular Effects

This compound influences various cellular processes by acting as a pH indicator. It helps in monitoring the pH changes within cells, which is essential for understanding cellular metabolism, cell signaling pathways, and gene expression. The compound’s ability to indicate pH changes makes it valuable in studying cellular environments and their effects on cell function. This compound has been used in research to observe the impact of pH on cellular activities, such as enzyme activity and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color based on the pH of the environment. At a molecular level, this compound undergoes structural changes that result in different colors at different pH levels. In acidic conditions, this compound exists in a red form, while in alkaline conditions, it transitions to a blue form. These color changes are due to the protonation and deprotonation of the compound, which alters its electronic structure and absorption properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can affect its color-changing properties and, consequently, its effectiveness as a pH indicator. Long-term studies have shown that this compound maintains its functionality for extended periods when stored properly, but its performance can diminish if not handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that this compound can be used safely at low concentrations, but higher doses may lead to toxic or adverse effects. In animal models, this compound has been used to study its impact on various physiological processes, including its role as a pH indicator in biological fluids. It is essential to determine the appropriate dosage to avoid any potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation and monitoring. It interacts with enzymes and cofactors that play a role in maintaining cellular pH balance. The compound’s ability to indicate pH changes makes it valuable in studying metabolic flux and metabolite levels in different biological systems. This compound’s interactions with metabolic pathways help researchers understand the dynamics of cellular metabolism and its regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s solubility in alcohol and dilute alkali solutions aids in its distribution within biological systems. This compound’s localization and accumulation within cells are influenced by its interactions with cellular components, which determine its effectiveness as a pH indicator .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function as a pH indicator. It can be directed to specific compartments or organelles within the cell, depending on the targeting signals and post-translational modifications it undergoes. This compound’s ability to localize within different subcellular regions allows researchers to study pH changes in specific cellular environments, providing insights into the compartmentalization of cellular processes .

Chemical Reactions Analysis

Types of Reactions: Thymol blue undergoes acid-base reactions due to its role as a pH indicator. It shows two transition regions: one at pH 1.2–2.8 from red-orange to greenish-yellow, and one at pH 8.0–9.6 from greenish-yellow to blue .

Common Reagents and Conditions: The indicator is typically used in solutions containing sodium hydroxide or other alkaline substances to observe pH changes. It is also used in titrations involving acids like hydrochloric acid, sulfuric acid, and oxalic acid .

Major Products Formed: The major products formed from these reactions are the different colored forms of this compound, which indicate the pH of the solution. The color changes are due to the structural changes in the this compound molecule at different pH levels .

Comparison with Similar Compounds

    Bromothymol Blue: Used for pH measurements in the range of 6.0 to 7.6.

    Phenol Red: Used for pH measurements in the range of 6.8 to 8.4.

    Methyl Orange: Used for pH measurements in the range of 3.1 to 4.4.

This compound’s ability to indicate pH changes in both acidic and alkaline ranges makes it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5S/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6/h7-16,28-29H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZSXZWFJHEZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62625-21-2 (mono-hydrochloride salt)
Record name Thymol blue
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DSSTOX Substance ID

DTXSID5058800
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Molecular Weight

466.6 g/mol
Source PubChem
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Physical Description

Brownish-green crystals available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO]
Record name Thymol blue
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CAS No.

76-61-9
Record name Thymol blue
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Record name Thymol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-
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Record name Thymol blue
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Record name THYMOL BLUE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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